
(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. The presence of various functional groups such as amino, chloro, hydroxy, and sulfonyl groups makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and functionalization of the aromatic ring. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Functionalization of Aromatic Ring: The amino, chloro, and hydroxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group may yield a new aromatic compound with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications and derivatizations.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand to investigate receptor binding. Its structural features make it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate include other sulfonyl piperidines with different substituents on the aromatic ring or piperidine ring. Examples include:
(S)-tert-butyl 3-((3-amino-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate: Lacks the chloro group.
(S)-tert-butyl 3-((3-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate: Lacks the amino group.
(S)-tert-butyl 3-((3-amino-6-chloro-2-methoxyphenyl)sulfonyl)piperidine-1-carboxylate: Has a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23ClN2O5S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O5S/c1-16(2,3)24-15(21)19-8-4-5-10(9-19)25(22,23)14-11(17)6-7-12(18)13(14)20/h6-7,10,20H,4-5,8-9,18H2,1-3H3/t10-/m0/s1 |
InChI Key |
LOLRCOMOCAVTAI-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



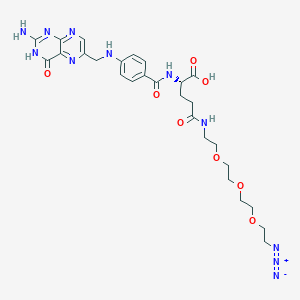
![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)

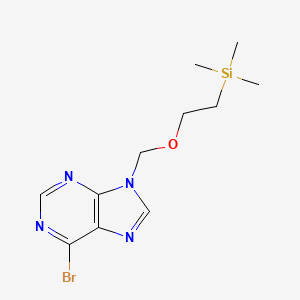
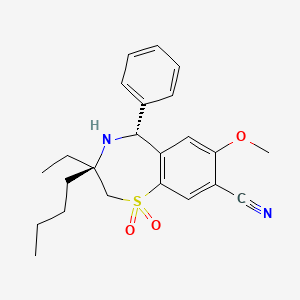

![(3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide](/img/structure/B11832263.png)
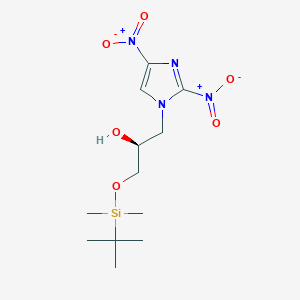
![Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11832279.png)
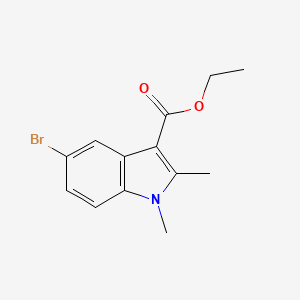
![2,3-Dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline](/img/structure/B11832291.png)
